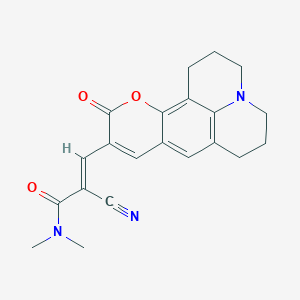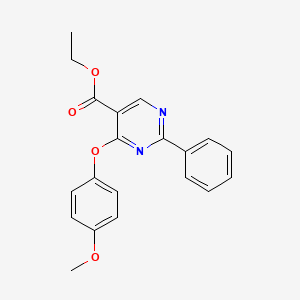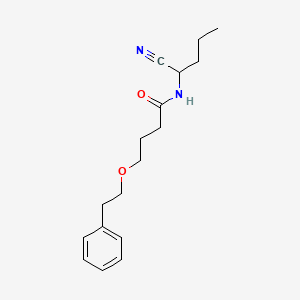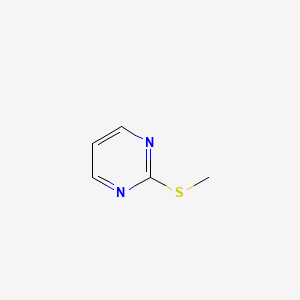
GSHtracer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
benzopyrano[6,7,8-ij]quinolizin-10-yl)-2-propenamide, is a fluorescent real-time thiol tracer. It is primarily used for monitoring the dynamics and heterogeneity of reduced glutathione (GSH) in living cells . This compound is significant in the study of cellular redox status and antioxidant mechanisms.
作用機序
Target of Action
GSHtracer is a ratiometric probe designed for the measurement of glutathione (GSH) levels . GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the primary target of this compound . GSH plays a crucial role in maintaining cellular redox homeostasis and detoxifying reactive oxygen species .
Mode of Action
Upon binding to GSH, this compound exhibits a shift in its excitation/emission maximum λ from 520/580 nm to 430/510 nm . This change in fluorescence properties allows for the real-time monitoring of GSH dynamics in biological systems .
Biochemical Pathways
This compound is involved in the ascorbate-glutathione (AsA-GSH) cycle, a central pathway in plant cells that links the scavenging activity of hydrogen peroxide (H2O2) to redox signaling . The AsA-GSH cycle plays a crucial role in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
It is soluble in dmso at a concentration of 2 mg/ml , suggesting that it can be readily absorbed and distributed in biological systems.
Result of Action
The binding of this compound to GSH allows for the real-time monitoring of GSH dynamics in biological systems . This can provide valuable insights into the redox status of cells and the effectiveness of antioxidant systems .
Action Environment
Environmental stresses can alter the production of reactive oxygen species (ROS) in plant cells and influence the interplay between ROS generation and scavenging mechanisms . As this compound is involved in monitoring GSH levels, environmental factors that affect GSH production and utilization would likely influence the action, efficacy, and stability of this compound .
生化学分析
Biochemical Properties
GSHtracer plays a significant role in biochemical reactions, particularly those involving glutathione (GSH). It exhibits excitation/emission maximum shifts from 520/580 nm to 430/510 nm upon GSH binding . This property allows this compound to interact with GSH and other biomolecules, providing real-time monitoring of GSH dynamics and heterogeneity .
Cellular Effects
This compound influences cell function by enabling the real-time monitoring of GSH levels within cells . Changes in GSH levels can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, high levels of GSH are required to maintain stem cell function .
Molecular Mechanism
The mechanism of action of this compound involves its binding to GSH. Upon GSH binding, the excitation/emission maximum of this compound shifts from 520/580 nm to 430/510 nm . This change allows for the detection and quantification of GSH levels within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GSHtracer involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the cyano and dimethylamino groups. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain the purity and consistency of the final product. The compound is usually stored at low temperatures (-20°C) to preserve its stability .
化学反応の分析
Types of Reactions
GSHtracer undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced by reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted analogs .
科学的研究の応用
GSHtracer has a wide range of applications in scientific research:
Chemistry: Used as a probe to study thiol dynamics and redox reactions.
類似化合物との比較
Similar Compounds
NAB-14: Another fluorescent thiol tracer with similar applications.
GSK983: A compound used for monitoring redox status in cells.
TG4-155: A thiol-reactive probe used in various biochemical assays.
Uniqueness of GSHtracer
This compound is unique due to its high specificity for reduced glutathione and its ability to provide real-time monitoring of GSH dynamics in living cells. This makes it an invaluable tool for studying cellular redox status and antioxidant mechanisms .
特性
IUPAC Name |
(E)-2-cyano-N,N-dimethyl-3-(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-23(2)20(25)16(12-22)11-15-10-14-9-13-5-3-7-24-8-4-6-17(18(13)24)19(14)27-21(15)26/h9-11H,3-8H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXQIYZKBAKCHQ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2922324.png)
![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)

![3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2922327.png)
![2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2922331.png)
![methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2922333.png)
![N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2922336.png)

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2922339.png)


![1-[(2-Fluorophenyl)methyl]indol-6-amine](/img/structure/B2922344.png)

